molecular formula C19H23N3OS B2462539 2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-38-8

2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2462539
CAS RN: 2034588-38-8
M. Wt: 341.47
InChI Key: QZPMCOJJTOJCTC-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMB is a derivative of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(Methylthio)-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in various chemical syntheses and structural analyses. For instance, studies have explored the synthesis of heterocyclic carboxamides, aiming to evaluate their potential as antipsychotic agents. These compounds, including derivatives similar to 2-(Methylthio)-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzamide, were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Their in vivo efficacy in antagonizing the apomorphine-induced climbing response in mice was also assessed, indicating their potential therapeutic applications (Norman et al., 1996).

Pharmacological Screening

Another study involved the synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent, which were subjected to pharmacological screening. This screening revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, underscoring the compound's diverse pharmacological potential (Mattioda et al., 1975).

Material Science Applications

In the field of material science, compounds structurally related to 2-(Methylthio)-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been synthesized and analyzed for their unique properties. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were examined, highlighting the importance of chemical synthesis in developing new materials with potential therapeutic applications (Norman et al., 1996).

Bioactivity and Molecular Interactions

The exploration of bioactivity and molecular interactions of compounds like 2-(Methylthio)-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzamide has led to insights into their potential therapeutic uses. Investigations into the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes reveal the interdisciplinary nature of research involving these compounds. These studies offer valuable information on the structural and functional aspects of benzamide derivatives, contributing to the development of new drugs and therapeutic agents (Khatiwora et al., 2013).

properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-5-3-2-4-17(18)19(23)21-14-15-8-12-22(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPMCOJJTOJCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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